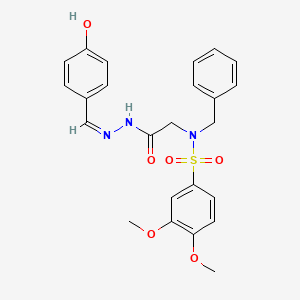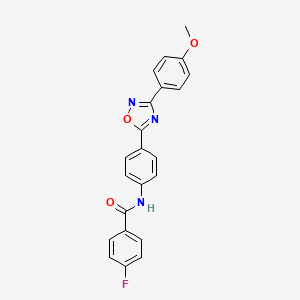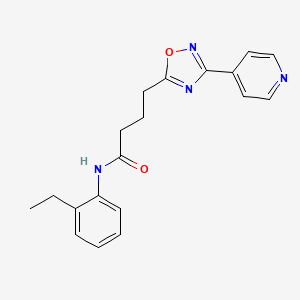
5-(3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, commonly known as DOX, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
DOX has been extensively studied for its potential applications in various scientific fields. It has been found to possess antitumor, antifungal, and antibacterial properties. DOX has also been studied for its potential as a fluorescent probe for detecting nitric oxide in biological systems. Additionally, DOX has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Mecanismo De Acción
DOX has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It also inhibits the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death. DOX has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
DOX has been found to have both biochemical and physiological effects. It has been found to induce oxidative stress in cells, leading to the accumulation of reactive oxygen species and DNA damage. DOX has also been found to affect the activity of various enzymes involved in cellular metabolism. Additionally, DOX has been found to affect the function of various organs, including the liver, kidneys, and heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DOX has several advantages for lab experiments, including its low cost, high stability, and ease of synthesis. However, it also has some limitations, including its low solubility in water, which can limit its use in certain experiments. Additionally, DOX can be toxic to cells at high concentrations, which can limit its use in some studies.
Direcciones Futuras
There are several future directions for the study of DOX. One potential direction is the development of new synthesis methods that can improve the yield and purity of DOX. Another direction is the investigation of DOX as a potential therapeutic agent for other diseases, such as fungal and bacterial infections. Additionally, the use of DOX as a fluorescent probe for detecting other molecules in biological systems could be explored. Finally, the investigation of the potential side effects of DOX on various organs and tissues could provide valuable insights into its safety and efficacy.
Métodos De Síntesis
DOX can be synthesized using different methods, including the reaction of 3,5-dimethoxybenzohydrazide with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 3,5-dimethoxybenzohydrazide with 3,4,5-trimethoxybenzaldehyde in the presence of acetic anhydride. The product obtained from these reactions is then treated with phosphorus oxychloride to obtain DOX.
Propiedades
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-22-13-6-12(7-14(10-13)23-2)19-20-18(21-27-19)11-8-15(24-3)17(26-5)16(9-11)25-4/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNMZNCNVGUHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

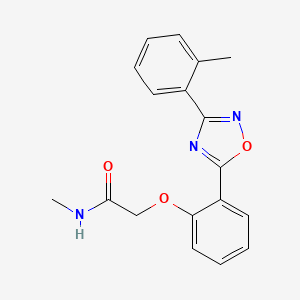
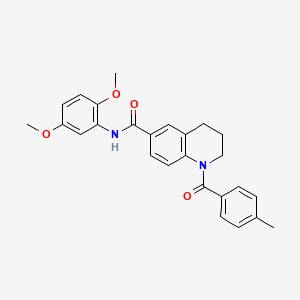
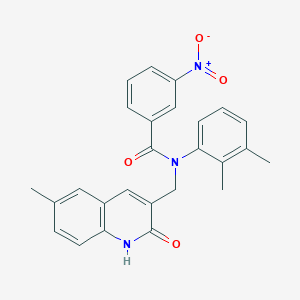

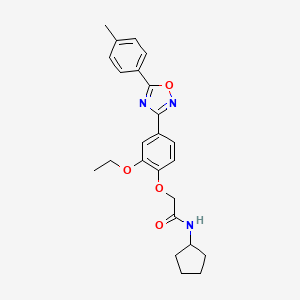
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7716371.png)
![2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716378.png)
